molecular formula C7H7ClN2O3 B1417260 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one CAS No. 154011-05-9

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one

Cat. No.: B1417260
CAS No.: 154011-05-9
M. Wt: 202.59 g/mol
InChI Key: NMMWOVAAYDTBRE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a chloroethyl group and a nitro group attached to a dihydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one typically involves the nitration of a suitable precursor followed by the introduction of the chloroethyl group. One common method involves the nitration of 1,2-dihydropyridin-2-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with 2-chloroethylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to yield corresponding carboxylic acids or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, basic or acidic conditions.

    Hydrolysis: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:

    Reduction: 1-(2-Aminoethyl)-5-nitro-1,2-dihydropyridin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA and proteins, leading to cytotoxic effects. This mechanism is similar to that of other nitro compounds used in chemotherapy. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

Comparison with Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Used in chemotherapy, similar alkylating mechanism.

    Bis(2-chloroethyl) sulfide (Mustard gas): A potent alkylating agent with a similar chloroethyl group.

    2-Chloroethylamine hydrochloride: A simpler compound with similar reactivity.

Uniqueness: 1-(2-Chloroethyl)-5-nitro-1,2-dihydropyridin-2-one is unique due to the presence of both a nitro group and a chloroethyl group on a dihydropyridinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c8-3-4-9-5-6(10(12)13)1-2-7(9)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMWOVAAYDTBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1[N+](=O)[O-])CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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